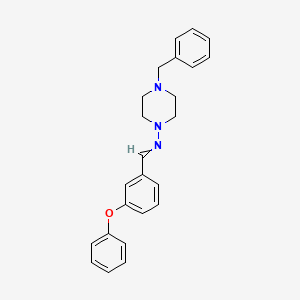![molecular formula C23H30N2O2S B11671958 2-[(2,2-dimethylpropanoyl)amino]-N-(2-ethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B11671958.png)
2-[(2,2-dimethylpropanoyl)amino]-N-(2-ethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,2-Dimethylpropanoyl)amino]-N-(2-Ethylphenyl)-5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophen-3-carboxamid ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die einen Cyclohepta[b]thiophenring beinhaltet
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[(2,2-Dimethylpropanoyl)amino]-N-(2-Ethylphenyl)-5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophen-3-carboxamid umfasst typischerweise mehrere Schritte, ausgehend von leicht zugänglichen Vorstufen. Die wichtigsten Schritte umfassen die Bildung des Cyclohepta[b]thiophenrings, gefolgt von der Einführung der 2-Ethylphenyl- und 2,2-Dimethylpropanoylgruppen. Spezifische Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatoren werden optimiert, um hohe Ausbeuten und Reinheit zu erzielen.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann skalierbare Synthesewege umfassen, die Kosteneffizienz und Effizienz gewährleisten. Techniken wie die kontinuierliche Fließsynthese und die Verwendung automatisierter Reaktoren können eingesetzt werden, um die Produktionsraten zu erhöhen und eine gleichbleibende Qualität zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-[(2,2-Dimethylpropanoyl)amino]-N-(2-Ethylphenyl)-5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophen-3-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand bestimmter Atome im Molekül zu verändern.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Lithiumaluminiumhydrid) und verschiedene Nucleophile oder Elektrophile. Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert werden sorgfältig gesteuert, um die gewünschten Umwandlungen zu erreichen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen eine Vielzahl substituierter Analoga erzeugen können.
Wissenschaftliche Forschungsanwendungen
2-[(2,2-Dimethylpropanoyl)amino]-N-(2-Ethylphenyl)-5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophen-3-carboxamid hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Die Verbindung wird als Baustein für die Synthese komplexerer Moleküle und Materialien verwendet.
Biologie: Sie kann auf ihre potenziellen biologischen Aktivitäten untersucht werden, wie z. B. Enzyminhibition oder Rezeptorbindung.
Medizin: Die Verbindung könnte auf ihr therapeutisches Potenzial bei der Behandlung verschiedener Krankheiten untersucht werden.
Industrie: Sie kann Anwendungen bei der Entwicklung neuer Materialien mit bestimmten Eigenschaften finden, wie z. B. Leitfähigkeit oder Fluoreszenz.
Wirkmechanismus
Der Wirkmechanismus von 2-[(2,2-Dimethylpropanoyl)amino]-N-(2-Ethylphenyl)-5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophen-3-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen könnten Enzyme, Rezeptoren oder andere Proteine sein, die zu einer Modulation biologischer Pfade führen. Die genauen Pfade und molekularen Wechselwirkungen hängen vom spezifischen Kontext ab, in dem die Verbindung verwendet wird.
Wirkmechanismus
The mechanism of action of 2-(2,2-DIMETHYLPROPANAMIDO)-N-(2-ETHYLPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to proteins and enzymes, altering their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-[(5E)-5-(3,4-Dimethoxybenzyliden)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-Naphthylacetat
- Ethylacetoacetat
Einzigartigkeit
2-[(2,2-Dimethylpropanoyl)amino]-N-(2-Ethylphenyl)-5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophen-3-carboxamid ist aufgrund seiner spezifischen strukturellen Merkmale wie dem Cyclohepta[b]thiophenring und der Kombination von Substituenten einzigartig. Diese Merkmale können besondere chemische und biologische Eigenschaften verleihen, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
Molekularformel |
C23H30N2O2S |
|---|---|
Molekulargewicht |
398.6 g/mol |
IUPAC-Name |
2-(2,2-dimethylpropanoylamino)-N-(2-ethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C23H30N2O2S/c1-5-15-11-9-10-13-17(15)24-20(26)19-16-12-7-6-8-14-18(16)28-21(19)25-22(27)23(2,3)4/h9-11,13H,5-8,12,14H2,1-4H3,(H,24,26)(H,25,27) |
InChI-Schlüssel |
ONZVQMTVNXNWBG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCCCC3)NC(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(tert-butyl)-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(2-hydroxybenzylidene)hydrazino]propanamide](/img/structure/B11671879.png)
![N'-[(E)-(4-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11671882.png)
![N'-[(E)-(3-methylphenyl)methylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11671898.png)
![3-chloro-N-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11671904.png)
![3-(2-chlorophenyl)-N'-{(E)-[4-(diethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11671915.png)


![4-[(E)-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate](/img/structure/B11671934.png)


![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11671949.png)
![(2E)-2-{1-[(4-acetylphenyl)amino]ethylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11671966.png)
![(5E)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11671980.png)
